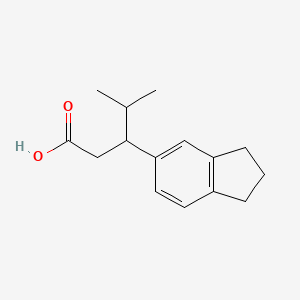
5-Bromoquinolin-6-amine
Vue d'ensemble
Description
5-Bromoquinolin-6-amine is a chemical compound with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol . This compound is characterized by its yellow to brown solid form and is slightly soluble in water but soluble in alcohol, ether, and carbon disulfide . It has a wide range of biological and pharmacological activities, making it a compound of interest in various scientific fields .
Méthodes De Préparation
The synthesis of 5-Bromoquinolin-6-amine can be achieved through several methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Another method is the Friedländer quinoline synthesis, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration to afford the quinoline structure . Industrial production methods often utilize green and sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .
Analyse Des Réactions Chimiques
5-Bromoquinolin-6-amine undergoes various types of chemical reactions, including electrophilic and nucleophilic substitution reactions . Common reagents used in these reactions include sodium azide, primary aryl amines, and 1,3-diketones . The major products formed from these reactions are typically quinoline derivatives, which can be further functionalized for various applications . Additionally, the compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents and palladium catalysts .
Applications De Recherche Scientifique
5-Bromoquinolin-6-amine has a wide range of applications in scientific research. In biology and medicine, it has been studied for its pharmacological activities, including its potential as an anti-inflammatory and antimicrobial agent . The compound is also used in industrial applications, such as the production of dyes and pigments .
Mécanisme D'action
The mechanism of action of 5-Bromoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions . It is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways related to inflammation and microbial activity .
Comparaison Avec Des Composés Similaires
5-Bromoquinolin-6-amine can be compared with other similar compounds, such as 6-Bromoquinolin-5-amine and other quinoline derivatives . These compounds share a similar quinoline core structure but differ in the position and type of substituents on the quinoline ring . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
5-bromoquinolin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODLGTLYXJGDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2837638.png)


![2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2837642.png)

![1-ethyl-N-[(5Z)-6-(prop-2-yn-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1H-pyrazole-3-carboxamide](/img/structure/B2837645.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea](/img/structure/B2837646.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2837650.png)




![3-(4-chlorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2837658.png)
